
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This particular compound features an isoquinoline ring substituted with an ethoxycarbonyl group at the 3-position and a boronic acid group at the 5-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is a bicyclic aromatic compound.
Functionalization: The isoquinoline undergoes functionalization to introduce the ethoxycarbonyl group at the 3-position. This can be achieved through esterification reactions.
Borylation: The introduction of the boronic acid group at the 5-position is accomplished through borylation reactions. This often involves the use of boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an isoquinoline ring.
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid: Similar in structure but with two ethoxycarbonyl groups on a phenyl ring.
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C12H12BNO4 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(3-ethoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13(16)17/h3-7,16-17H,2H2,1H3 |
InChI Key |
FDTBJNGPHOQJMF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


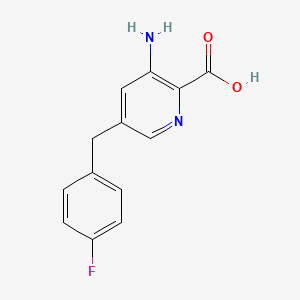
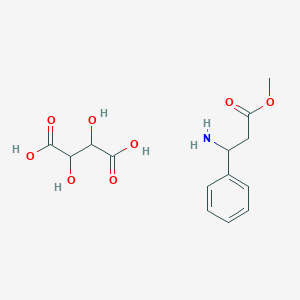

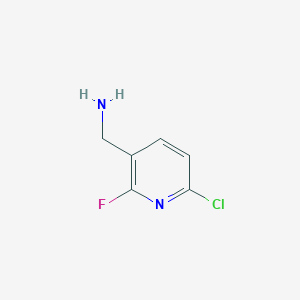
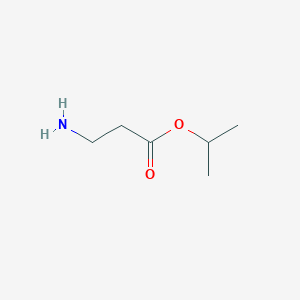

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)
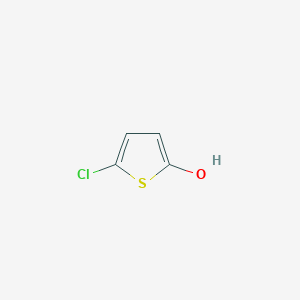
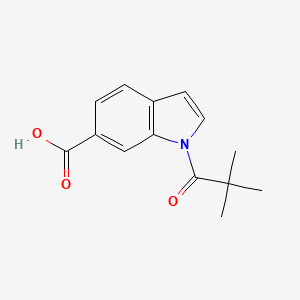
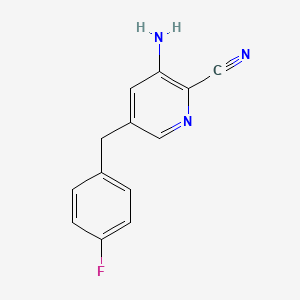
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
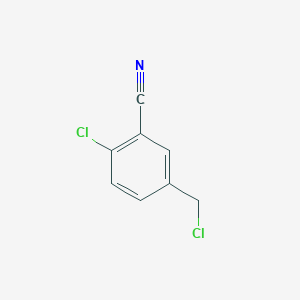
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
